molecular formula C8H4I2N2O2 B3327158 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol CAS No. 31822-08-9

2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B3327158
CAS No.: 31822-08-9
M. Wt: 413.94 g/mol
InChI Key: NJSGIPCGJMOEQU-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol is a synthetic compound characterized by the presence of iodine atoms, an oxadiazole ring, and a phenolic group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 2,4-diiodophenol with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to specific receptors or enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diiodo-6-(1,3,4-thiadiazol-2-yl)phenol: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2,4-Diiodo-6-(1,3,4-triazol-2-yl)phenol: Contains a triazole ring instead of an oxadiazole ring.

    2,4-Diiodo-6-(1,3,4-pyrazol-2-yl)phenol: Contains a pyrazole ring instead of an oxadiazole ring

Uniqueness

The presence of the oxadiazole ring in 2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol imparts unique chemical properties, such as increased stability and potential biological activity, compared to its analogs with different heterocyclic rings .

Properties

IUPAC Name

2,4-diiodo-6-(1,3,4-oxadiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4I2N2O2/c9-4-1-5(7(13)6(10)2-4)8-12-11-3-14-8/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSGIPCGJMOEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=NN=CO2)O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 2
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Reactant of Route 3
2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 4
2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 5
2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 6
2,4-Diiodo-6-(1,3,4-oxadiazol-2-yl)phenol

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